Spectroscopic Data for Tert-butyl(methoxy)diphenylsilane: A Technical Guide
Spectroscopic Data for Tert-butyl(methoxy)diphenylsilane: A Technical Guide
Introduction
Tert-butyl(methoxy)diphenylsilane (CAS No. 76358-47-9) is a versatile organosilicon compound utilized in organic synthesis, particularly as a synthetic intermediate.[1] Its molecular structure, featuring a central silicon atom bonded to a sterically demanding tert-butyl group, a methoxy group, and two phenyl rings, imparts specific reactivity and stability.[1] Accurate characterization of this compound is paramount for ensuring purity and confirming structural integrity in research and development settings.
This guide provides an in-depth analysis of the key spectroscopic data for tert-butyl(methoxy)diphenylsilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from closely related structural analogs, offering a comprehensive reference for researchers, scientists, and drug development professionals.
Caption: Molecular structure of Tert-butyl(methoxy)diphenylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the tert-butyl, methoxy, and phenyl protons.[1]
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Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Its integration value of 9H is a key identifier. The silicon atom's electronegativity will shift this signal slightly downfield compared to a typical hydrocarbon tert-butyl group.
-
Methoxy Protons: The three protons of the methoxy group will also appear as a distinct singlet with an integration of 3H. The adjacent oxygen atom causes a significant downfield shift.
-
Phenyl Protons: The ten protons on the two phenyl rings will produce complex multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm).[3] The substitution pattern and electronic effects from the silyl group cause overlapping signals that can be challenging to resolve without higher-field instrumentation.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₃ | ~1.1 | Singlet | 9H |
| -OCH ₃ | ~3.6 | Singlet | 3H |
| -C₆H ₅ | ~7.2 - 7.8 | Multiplet | 10H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
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Aliphatic Carbons: Four signals are expected in the aliphatic region: the quaternary and methyl carbons of the tert-butyl group, and the methoxy carbon. The carbon directly attached to the silicon (ipso-carbon) in the tert-butyl group will be deshielded.[1]
-
Aromatic Carbons: The phenyl groups will show four distinct signals due to symmetry: the ipso-carbon (directly attached to Si), and the ortho, meta, and para carbons. The ipso-carbon signal is often of lower intensity and appears in a characteristic region for silicon-bound carbons.[1][4]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C (CH₃)₃ | ~19 |
| -C(C H₃)₃ | ~27 |
| -OC H₃ | ~51 |
| Aromatic C -H (ortho, meta, para) | ~128 - 136 |
| Aromatic C -Si (ipso) | ~134 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of tert-butyl(methoxy)diphenylsilane will be dominated by absorptions from its aromatic and aliphatic C-H bonds, as well as characteristic Si-O and C-O stretches.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Strong | Aliphatic (CH₃) C-H Stretch[5] |
| 1600 - 1585 | Medium-Weak | Aromatic C=C Ring Stretch[5] |
| 1470 - 1430 | Medium | CH₃ Bending / Aromatic C=C Stretch |
| 1120 - 1080 | Strong | Si-O-C Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend ("oop")[5] |
The presence of a strong band in the 1120-1080 cm⁻¹ region is particularly diagnostic for the Si-O-C linkage. The complex pattern in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification when compared against a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[1]
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Molecular Ion: The exact mass of tert-butyl(methoxy)diphenylsilane (C₁₇H₂₂OSi) is 270.1440 Da.[6] The molecular ion peak ([M]⁺) should be observable, although its intensity may vary depending on the ionization technique used.
-
Fragmentation Pattern: The fragmentation of silyl ethers is well-characterized. The most significant and diagnostic fragmentation pathway involves the loss of the bulky tert-butyl group, which results in a highly stable cation.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Fragment | Notes |
|---|---|---|
| 270.14 | [C₁₇H₂₂OSi]⁺ | Molecular Ion ([M]⁺) |
| 213.09 | [M - C₄H₉]⁺ | Loss of tert-butyl group (57 Da). Expected to be the base peak. |
| 199.07 | [C₁₂H₁₁Si]⁺ | Loss of methoxy group from m/z 230 (not shown) or other pathway. Phenylsilicon fragment. |
| 183.08 | [M - C₄H₉ - OCH₃ + H]⁺ | Subsequent loss of the methoxy radical. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation. |
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl(methoxy)diphenylsilane in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 128-1024 scans).
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal. For ¹H NMR, integrate the signals to determine proton ratios.
IR Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the neat substance between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment. Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For fragmentation data (MS/MS), select the molecular ion (m/z 270.1) as the precursor ion and subject it to collision-induced dissociation (CID) to generate the product ion spectrum.
References
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PubChem. Tert-butyl(methoxy)diphenylsilane. National Center for Biotechnology Information. [Link]
-
SpectraBase. Tert-butyl-[2'-methoxy-2,6,4'-tris-(4-methoxybenzyloxy)-6'-pent-4-enylbiphenyl-4-ylmethoxy]-diphenylsilane. John Wiley & Sons, Inc. [Link]
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Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]
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SpectraBase. Tert-butyl-diphenyl-[[(1R,2S)-2-prop-1-en-2-ylcyclopropyl]methoxy]silane. John Wiley & Sons, Inc. [Link]
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MDPI. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. [Link]
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University of Regensburg. 1H NMR Chemical Shifts. [Link]
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SpectraBase. Methoxydi(tert-butyl)silane. John Wiley & Sons, Inc. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Luo, N., et al. Supporting Information for Highly Selective Hydroxylation and Alkoxylation of Silanes. [Link]
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ResearchGate. FT-IR spectrum of tert-butyl... [Link]
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University of Puget Sound. 13C Chemical Shift Table. [Link]
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University of Colorado Boulder. IR Chart. [Link]
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